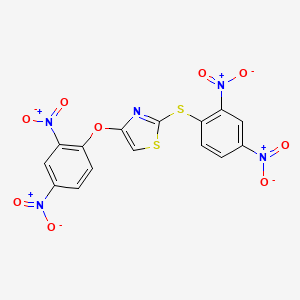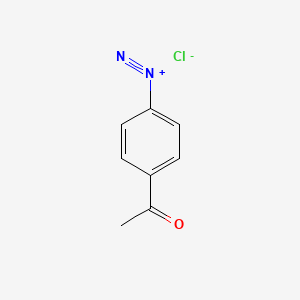
Benzenediazonium, 4-acetyl-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenediazonium, 4-acetyl-, chloride is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The 4-acetyl group indicates the presence of an acetyl substituent at the para position relative to the diazonium group. This compound is of significant interest in organic chemistry due to its reactivity and utility in various synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzenediazonium, 4-acetyl-, chloride is typically synthesized from 4-acetylaniline. The process involves the diazotization of 4-acetylaniline using nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to prevent decomposition .
Industrial Production Methods
In an industrial setting, the preparation of this compound follows a similar route but on a larger scale. The reaction conditions are carefully controlled to ensure the stability of the diazonium salt, which is often used immediately after preparation due to its tendency to decompose .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenediazonium, 4-acetyl-, chloride undergoes several types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as halides, hydroxides, and cyanides through reactions like the Sandmeyer reaction.
Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds, which are often highly colored and used as dyes.
Common Reagents and Conditions
Sandmeyer Reaction: Utilizes copper(I) salts (e.g., CuCl, CuBr) to replace the diazonium group with a halide.
Azo Coupling: Involves the reaction with phenols or aromatic amines under basic conditions to form azo compounds.
Major Products
Chlorobenzene: Formed when the diazonium group is replaced by a chloride ion.
Azo Compounds: Formed through coupling reactions with phenols or aromatic amines.
Wissenschaftliche Forschungsanwendungen
Benzenediazonium, 4-acetyl-, chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various aromatic compounds and dyes.
Biology: Employed in the modification of biomolecules and surfaces for biomedical applications.
Medicine: Utilized in the development of pharmaceuticals and diagnostic agents.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The primary mechanism of action for benzenediazonium, 4-acetyl-, chloride involves the formation of a highly reactive diazonium ion, which can undergo various substitution and coupling reactions. . The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenediazonium Chloride: Lacks the acetyl group and is used in similar substitution and coupling reactions.
4-Nitrobenzenediazonium Chloride: Contains a nitro group instead of an acetyl group, leading to different reactivity and applications.
Uniqueness
The presence of the 4-acetyl group in benzenediazonium, 4-acetyl-, chloride imparts unique reactivity and selectivity in its reactions. This makes it particularly useful in the synthesis of specific aromatic compounds and dyes that require the acetyl functionality .
Eigenschaften
CAS-Nummer |
3283-79-2 |
|---|---|
Molekularformel |
C8H7ClN2O |
Molekulargewicht |
182.61 g/mol |
IUPAC-Name |
4-acetylbenzenediazonium;chloride |
InChI |
InChI=1S/C8H7N2O.ClH/c1-6(11)7-2-4-8(10-9)5-3-7;/h2-5H,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
DZDHIFDNHFBCLG-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)[N+]#N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


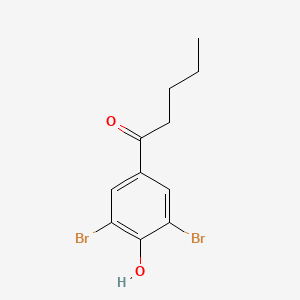
![7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one](/img/structure/B14742220.png)
![Ethyl bis[4-(oxoarsanyl)benzoyl]carbamate](/img/structure/B14742226.png)
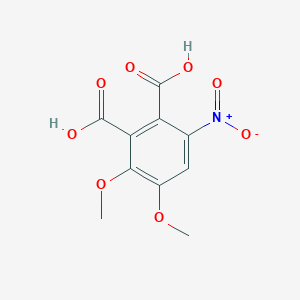
![[(1,3-Benzodioxol-5-ylmethyl)(nitroso)amino]acetonitrile](/img/structure/B14742236.png)
![(E)-N-(4-Bromophenyl)-1-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14742247.png)
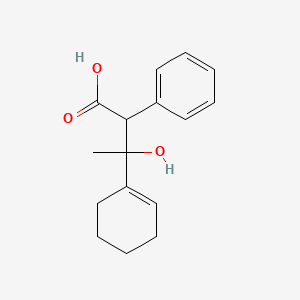
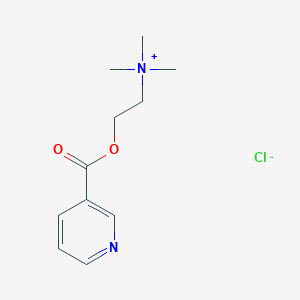
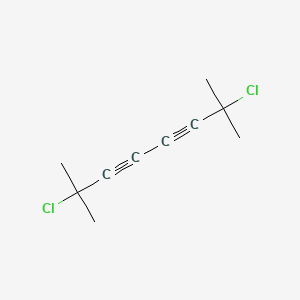
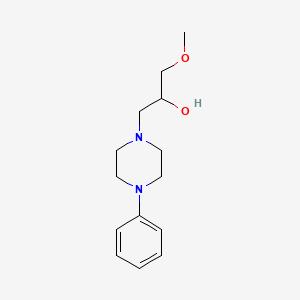
![N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B14742278.png)
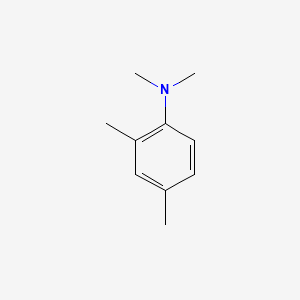
![[(2R,3S)-3-(2-iodoacetyl)oxybutan-2-yl] 2-iodoacetate](/img/structure/B14742282.png)
